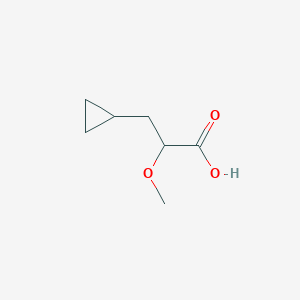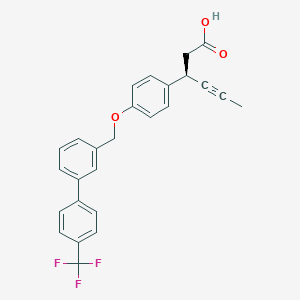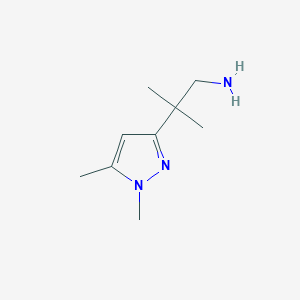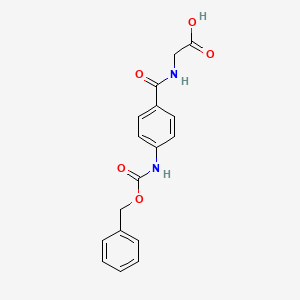
(4-(((Benzyloxy)carbonyl)amino)benzoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid is a complex organic compound that features a benzyloxycarbonyl group attached to an amino phenyl formamido acetic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid typically involves multi-step organic reactions. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of amide bonds. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine. This active amine can then interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: Used as an intermediate in peptide synthesis.
Pinacol boronic esters: Utilized in organic synthesis for their reactivity and stability.
Uniqueness
2-[(4-{[(benzyloxy)carbonyl]amino}phenyl)formamido]acetic acid is unique due to its specific structure, which allows for versatile chemical modifications and interactions. Its benzyloxycarbonyl group provides a protective function, making it useful in various synthetic applications.
Eigenschaften
Molekularformel |
C17H16N2O5 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
2-[[4-(phenylmethoxycarbonylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H16N2O5/c20-15(21)10-18-16(22)13-6-8-14(9-7-13)19-17(23)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,22)(H,19,23)(H,20,21) |
InChI-Schlüssel |
SQYGXXIRMUAURD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


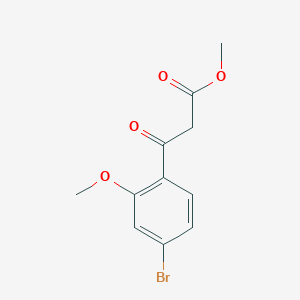
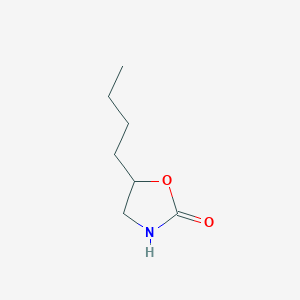
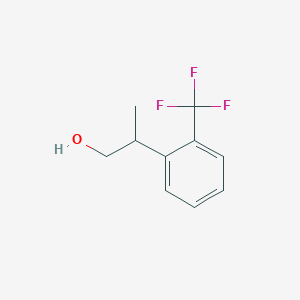
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
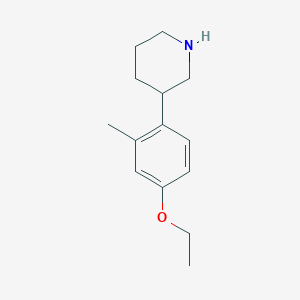
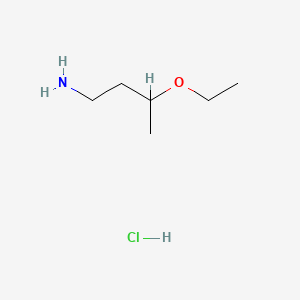
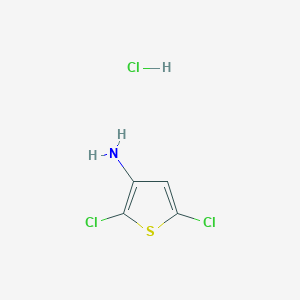
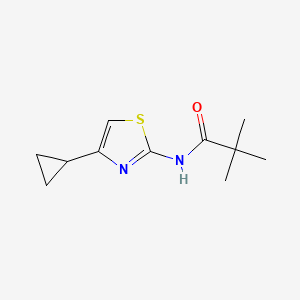
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

